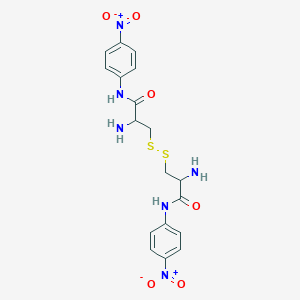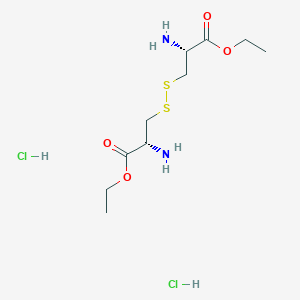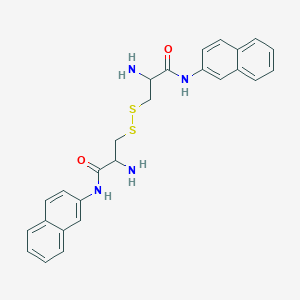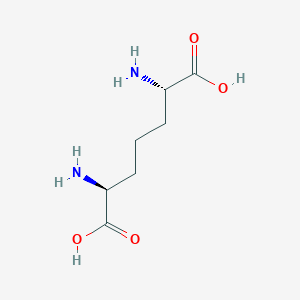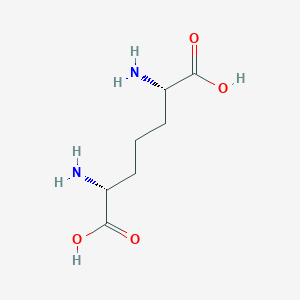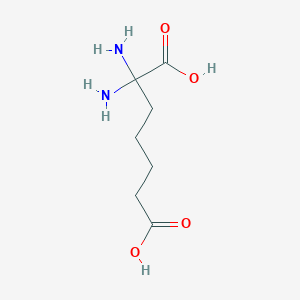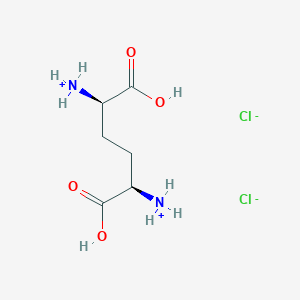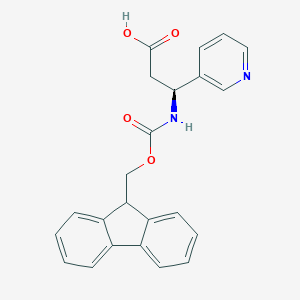
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid
Descripción general
Descripción
The compound is a derivative of propanoic acid with a fluorenylmethoxycarbonyl (Fmoc) group and a pyridin-3-yl group . The Fmoc group is a common protecting group used in peptide synthesis.
Synthesis Analysis
The synthesis of similar compounds often involves the use of the Fmoc group as a protecting group for the amino group. The Fmoc group can be removed later in the synthesis process to reveal the free amino group.
Molecular Structure Analysis
The molecular structure of similar compounds shows the presence of a fluorenyl group, a methoxy group, a carbonyl group, an amino group, and a pyridin-3-yl group .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the removal of the Fmoc protecting group and the coupling of the free amino group with other groups.
Physical And Chemical Properties Analysis
The molecular weight of similar compounds is around 388.4 g/mol, and the molecular formula is C23H20N2O4 . These compounds are typically solid and white to off-white in color .
Aplicaciones Científicas De Investigación
-
Peptide Synthesis : The compound can be used in the synthesis of peptides. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the stepwise construction of complex peptides .
-
Drug Discovery : Peptides synthesized using this compound can be used in drug discovery. They can be designed to interact with specific biological targets, and their activity can be tested in various assays .
-
Biological Research : The synthesized peptides can be used in biological research. For example, they can be used to study protein-protein interactions, or they can be used as probes to study the function of specific proteins .
-
Materials Science : Peptides can also have applications in materials science. For example, they can be used to create self-assembling materials, or they can be used to create materials with specific properties .
-
Therapeutics : Some peptides have therapeutic properties. For example, they can be used as antibiotics, or they can be used to treat certain diseases .
-
Diagnostic Tools : Peptides can be used as diagnostic tools. For example, they can be used to create assays that can detect the presence of specific antibodies in a patient’s blood .
-
Peptide Synthesis : The compound can be used in the synthesis of peptides. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the stepwise construction of complex peptides .
-
Drug Discovery : Peptides synthesized using this compound can be used in drug discovery. They can be designed to interact with specific biological targets, and their activity can be tested in various assays .
-
Biological Research : The synthesized peptides can be used in biological research. For example, they can be used to study protein-protein interactions, or they can be used as probes to study the function of specific proteins .
-
Materials Science : Peptides can also have applications in materials science. For example, they can be used to create self-assembling materials, or they can be used to create materials with specific properties .
-
Therapeutics : Some peptides have therapeutic properties. For example, they can be used as antibiotics, or they can be used to treat certain diseases .
-
Diagnostic Tools : Peptides can be used as diagnostic tools. For example, they can be used to create assays that can detect the presence of specific antibodies in a patient’s blood .
Propiedades
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)12-21(15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXATJNDHWFETN-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427502 | |
| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid | |
CAS RN |
507472-06-2 | |
| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)

